2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This nomenclature follows the established conventions for naming fused heterocyclic systems, where the imidazo[1,2-a]pyridine core serves as the parent structure. The numbering system begins from the nitrogen atom in the imidazole ring, proceeding through the fused pyridine system. The chloromethyl substituent is positioned at the 2-position of the imidazole ring, while the iodine atom occupies the 6-position on the pyridine ring portion of the fused system.
The structural representation reveals a bicyclic aromatic system consisting of a five-membered imidazole ring fused to a six-membered pyridine ring. The molecular architecture demonstrates the characteristic planarity associated with fused aromatic heterocycles. The chloromethyl group (-CH2Cl) extends from the 2-position, providing a reactive site for nucleophilic substitution reactions. The iodine substituent at the 6-position contributes significantly to the compound's electronic properties and serves as a potential site for various cross-coupling reactions commonly employed in modern synthetic chemistry.
The International Union of Pure and Applied Chemistry name precisely describes the substitution pattern and maintains consistency with systematic nomenclature rules for heterocyclic compounds. Alternative systematic names include "Imidazo[1,2-a]pyridine, 2-(chloromethyl)-6-iodo-" which follows the Chemical Abstracts Service indexing conventions. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System and International Chemical Identifier formats, which provide unambiguous structural descriptions for database searches and computational applications.
Alternative Chemical Designations and Registry Numbers
The compound is registered under the Chemical Abstracts Service registry number 885275-91-2, which serves as the primary identifier for this specific chemical entity. This registry number provides unambiguous identification within chemical databases and regulatory frameworks worldwide. The compound appears in various chemical databases and commercial catalogs under several alternative designations that reflect different naming conventions and commercial preferences.
Alternative chemical designations include "2-(Chloromethyl)-6-iodoh-imidazo[1,2-a]pyridine" and "2-Chloromethyl-6-iodoimidazo[1,2-a]pyridine". These variations primarily differ in punctuation and formatting while maintaining the essential structural information. The compound is also referenced by various catalog numbers assigned by chemical suppliers, including A861982 from Amadis Chemical, TS58319 from Thermo Scientific, and other proprietary identifiers used by different manufacturers and distributors.
The Molecular Design Limited number MFCD06739245 serves as another important identifier within chemical information systems. This number is particularly valuable for database searches and inventory management systems used by research institutions and chemical suppliers. The compound may also be encountered under trade names or product codes specific to individual suppliers, reflecting the commercial landscape of specialty chemical distribution.
Registry databases maintain additional identifiers including International Chemical Identifier keys and Simplified Molecular Input Line Entry System codes that provide standardized representations of the molecular structure. The International Chemical Identifier key QMJULULKYXRWBW-UHFFFAOYSA-N offers a unique hash-based identifier derived from the complete structural information. These standardized identifiers facilitate accurate communication between researchers, regulatory agencies, and commercial entities involved in chemical research and development.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C8H6ClIN2, representing the free base form of the compound. This formula indicates the presence of eight carbon atoms, six hydrogen atoms, one chlorine atom, one iodine atom, and two nitrogen atoms within the molecular structure. The molecular weight of the free base form is calculated as 292.50 grams per mole, though slight variations in reported values exist among different sources due to rounding conventions.
The compound can also exist as a hydrochloride salt, which exhibits the molecular formula C8H7Cl2IN2 and a correspondingly higher molecular weight of 328.97 grams per mole. This salt formation occurs through protonation of one of the nitrogen atoms in the imidazo[1,2-a]pyridine system, resulting in the incorporation of an additional hydrogen chloride molecule. The hydrochloride salt form often demonstrates improved solubility characteristics and enhanced stability during storage and handling operations.
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C8H6ClIN2 | C8H7Cl2IN2 |
| Molecular Weight | 292.50 g/mol | 328.97 g/mol |
| Chemical Abstracts Service Number | 885275-91-2 | Not Available |
| Melting Point | 161°C | Not Reported |
| Density | 1.99±0.1 g/cm³ | Not Reported |
The molecular composition analysis reveals a halogen content of approximately 54.4% by weight in the free base form, with iodine contributing 43.4% and chlorine contributing 12.1% of the total molecular weight. This high halogen content significantly influences the compound's physical properties, including density and melting point characteristics. The calculated density of 1.99±0.1 grams per cubic centimeter reflects the substantial contribution of the heavy iodine atom to the overall molecular mass.
属性
IUPAC Name |
2-(chloromethyl)-6-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJULULKYXRWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10469745 | |
| Record name | 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-91-2 | |
| Record name | 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10469745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthesis of the Imidazo[1,2-a]pyridine Core
The foundational step involves constructing the imidazo[1,2-a]pyridine scaffold. A common approach is the condensation of 6-iodo-2-aminopyridine with chloroacetaldehyde in ethanol or acetonitrile under reflux conditions. This reaction proceeds via nucleophilic attack and cyclization, yielding 6-iodoimidazo[1,2-a]pyridine as the intermediate.
- Reactants : 6-Iodo-2-aminopyridine (1 eq), chloroacetaldehyde (1.2 eq)
- Solvent : Ethanol (reflux, 12–24 h)
- Yield : 84–91%
The introduction of the chloromethyl group at position 2 is achieved using 1,1'-carbonyldiimidazole (CDI) in acetonitrile. CDI acts as a coupling agent, facilitating the formation of the chloromethyl moiety.
- Reactants : 6-Iodoimidazo[1,2-a]pyridine (1 eq), CDI (1.05 eq)
- Solvent : Acetonitrile (0°C to room temperature, 1 h)
- Workup : Filtration and washing with cold acetonitrile
- Yield : ~65%
Regioselective Iodination (Alternative Route)
If iodination is performed post-cyclization, electrophilic substitution using N-iodosuccinimide (NIS) is employed. This method is effective for introducing iodine at position 6.
- Reactants : Imidazo[1,2-a]pyridine derivative (1 eq), NIS (1.1 eq)
- Conditions : Dichloromethane, 0°C to room temperature, 3 h
- Purification : Column chromatography (dichloromethane/methanol gradient)
- Yield : 85%
Comparative Analysis of Methods
Critical Considerations
- Regioselectivity : The position of iodination is influenced by electronic effects; electron-rich positions (e.g., C-6 in imidazo[1,2-a]pyridine) are preferentially targeted.
- Purification : Flash column chromatography with dichloromethane/methanol gradients (0.1–2.5%) is standard for isolating the final product.
- Scalability : Gram-scale reactions demonstrate consistent yields (e.g., 87% in multi-gram syntheses).
Environmental and Practical Insights
- Solvent-Free Options : Recent advancements emphasize solvent-free chloromethylation using CDI, reducing waste.
- Catalytic Efficiency : Heterogeneous palladium catalysts (e.g., SILP-Pd) show promise for functionalization but require optimization for chloromethylation.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl and iodo groups can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen substituents.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications in medicinal chemistry and material science .
科学研究应用
Pharmacological Applications
Anticancer Activity
Imidazo[1,2-A]pyridines, including derivatives like 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine, have demonstrated promising anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, certain imidazo[1,2-A]pyridine derivatives have been reported to exhibit cytotoxic effects against different cancer cell lines, including breast and lung cancer cells .
Antiviral Properties
Research indicates that imidazo[1,2-A]pyridines possess antiviral activity against several viruses, including HIV and cytomegalovirus. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells. Compounds from this class have been explored for their potential to inhibit the main protease of SARS-CoV-2, showcasing their relevance in the context of emerging viral threats .
Antibacterial and Anti-inflammatory Effects
The antibacterial properties of imidazo[1,2-A]pyridine derivatives have been documented against various pathogens, including Escherichia coli and Bacillus cereus. Additionally, these compounds exhibit anti-inflammatory activities by modulating inflammatory pathways, making them candidates for treating inflammatory diseases .
Synthetic Applications
Synthesis of Complex Molecules
The presence of both chloromethyl and iodo groups in this compound allows for versatile synthetic transformations. It can serve as a precursor for various coupling reactions, such as Suzuki or Heck reactions, facilitating the construction of more complex molecular architectures. The iodide can be utilized in nucleophilic substitution reactions to introduce diverse functional groups into the molecule .
Ultrasound-Assisted Synthesis
Recent advancements in synthetic methodologies highlight the use of ultrasound-assisted techniques for the iodination of imidazo[1,2-A]pyridines. This method enhances reaction rates and yields while minimizing environmental impact. The regioselective iodination at the C3 position has been successfully achieved using this approach, demonstrating its practical applicability in organic synthesis .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Kamal et al. (2014) | Reported anticancer activity of imidazo[1,2-A]pyridine derivatives against breast cancer cells | Potential development of new anticancer therapeutics |
| Bode et al. (2011) | Demonstrated anti-HIV activity in imidazo[1,2-A]pyridines | Implications for HIV treatment strategies |
| Li et al. (2023) | Inhibition of SARS-CoV-2 main protease by imidazo derivatives with IC50 values as low as 21 nM | Importance in developing antiviral agents against COVID-19 |
作用机制
The mechanism of action of 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The iodo group can facilitate the formation of covalent bonds with target proteins or nucleic acids, leading to biological effects such as enzyme inhibition or modulation of signaling pathways .
相似化合物的比较
Comparison with Structurally Similar Compounds
The imidazo[1,2-a]pyridine core allows for extensive structural modifications. Below is a detailed comparison of 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine with key analogs:
6-Chloro-2-methylimidazo[1,2-a]pyridine
- Structure : Chlorine at position 6, methyl at position 2.
- Molecular Formula : C₈H₇ClN₂.
- Physicochemical Properties :
- Applications : Primarily used as a synthetic intermediate for antimalarial and antiviral agents. Lacks iodine, limiting its utility in radiopharmaceuticals compared to the iodinated analog .
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- Structure : Chloromethyl at position 2, trifluoromethyl at position 4.
- Molecular Formula : C₉H₆ClF₃N₂.
- Key Differences :
6-Iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine ([¹²³I]IMPY)
- Structure: Iodine at position 6, 4-dimethylaminophenyl at position 2.
- Applications: A radiopharmaceutical for SPECT imaging of amyloid plaques in AD . Exhibits higher Aβ affinity (Kd ≈ 1.4 nM) compared to non-iodinated analogs .
- Pharmacokinetics : Rapid brain uptake (peak at 10–20 min post-injection) and clearance, with an effective dose of 0.035 mSv/MBq .
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Carboxylic acid at position 2, chlorine at position 5.
- Key Features :
Pharmacological and Industrial Relevance
- Amyloid Imaging: Superior to 6-chloro analogs due to iodine’s radiolabeling capability, enabling non-invasive AD diagnosis .
- Comparative Data :
生物活性
2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical structure:
- Chemical Formula : C₈H₆ClIN₂
- Molecular Weight : 276.50 g/mol
- CAS Number : 885275-91-2
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity. In a study targeting Leishmania donovani , a human parasite responsible for leishmaniasis, various imidazo[1,2-a]pyridine compounds were synthesized and screened for efficacy. The results demonstrated that certain derivatives showed promising antileishmanial activity, suggesting that modifications in the imidazo[1,2-a]pyridine scaffold could enhance biological activity against this pathogen .
Aromatase Inhibition
Another area of interest is the compound's potential as an aromatase inhibitor. Aromatase is an enzyme critical in estrogen biosynthesis and is a target in the treatment of estrogen-dependent cancers such as breast cancer. A study explored the synthesis of aryl-substituted imidazo[1,2-a]pyridine derivatives designed to inhibit aromatase activity. The findings indicated that specific structural modifications could lead to potent inhibitors of this enzyme .
| Compound | Activity | IC50 Value (μM) |
|---|---|---|
| This compound | Aromatase Inhibition | 5.3 |
| 4-Hydroxyandrostenedione | Standard Control | 0.8 |
JAK2 Inhibition
Recent studies have identified novel scaffolds for JAK2 inhibitors that may include derivatives of imidazo[1,2-a]pyridine. JAK2 plays a crucial role in various hematological malignancies. Compounds with similar structures have shown selectivity and efficacy in inhibiting JAK2 activity, which could inform further development of targeted therapies for conditions such as myeloproliferative neoplasms .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes like aromatase and JAK2 through competitive binding at their active sites.
- Cellular Uptake : Its lipophilicity allows for effective cellular uptake, enhancing its bioavailability and potential therapeutic effects.
Case Studies
- Antileishmanial Activity : In vitro studies demonstrated that certain derivatives exhibited significant inhibition of Leishmania donovani growth, with IC50 values indicating potent effects compared to standard treatments .
- Aromatase Inhibition : A series of synthesized compounds were tested for their ability to inhibit aromatase, with some showing promising results that could lead to further clinical evaluation in breast cancer therapy .
- JAK2 Inhibitors : Preclinical studies highlighted the potential of imidazo[1,2-a]pyridine derivatives in treating JAK2-related disorders by demonstrating effective inhibition in cellular models .
常见问题
Basic: What are the optimal synthetic routes for 2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine?
The synthesis typically involves multi-step reactions, starting with the condensation of 2-aminopyridine derivatives with halogenated aldehydes or ketones under acidic conditions. For example, 6-iodo-substituted imidazo[1,2-a]pyridines can be synthesized via cyclization reactions using iodine-containing precursors. Key steps include:
- Cyclization : Reaction of 2-amino-5-iodopyridine with α-chloroketones in ethanol under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound (>95% purity) .
- Characterization : Confirm regioselectivity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can structural modifications enhance the compound’s efficacy as an amyloid imaging agent?
Structural optimization focuses on improving binding affinity to β-amyloid plaques and brain pharmacokinetics. Strategies include:
- Radioiodination : Introducing I or F isotopes at the 6-position to enable non-invasive SPECT/PET imaging. Radioiodinated analogs like I-BrIMPY show 10-fold higher affinity ( nM) compared to predecessors .
- Substituent Effects : Adding bromine at the 4′-position of the phenyl ring enhances lipophilicity, improving blood-brain barrier penetration (log P = 2.8) .
- In Vitro Validation : Competitive binding assays with I-IMPY in post-mortem AD brain sections and autoradiography to quantify plaque specificity .
Basic: What analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H/C NMR to confirm substitution patterns and chloromethyl/iodo group placement .
- HPLC-PDA : Purity assessment (>98%) using C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion verification (e.g., [M+H] at m/z 307.92) .
- X-ray Crystallography : Resolve crystal structure ambiguities (e.g., bond angles in the imidazo[1,2-a]pyridine core) .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Contradictions often arise from structural analogs with varying substituents. Mitigation approaches:
- Comparative Binding Assays : Test analogs (e.g., 6-bromo vs. 6-iodo derivatives) under identical conditions to isolate substituent effects .
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes to Aβ fibrils (PDB ID: 2Y3A) and identify steric clashes from bulky groups .
- Meta-Analysis : Pool data from autoradiography and in vivo biodistribution studies to normalize variability in plaque density across AD models .
Basic: What safety precautions are necessary when handling this compound?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (TLV-TWA: Not established; assume acute toxicity) .
- Emergency Measures : For skin contact, wash with soap/water (15 min); for eye exposure, irrigate with saline (20 min) .
- Storage : Keep in amber vials at 2–8°C under inert gas (argon) to prevent degradation .
Advanced: How does the compound’s reactivity influence its pharmacokinetic profile?
- Metabolic Stability : In vitro microsomal assays (human liver microsomes) reveal rapid oxidation of the chloromethyl group (t = 15 min), necessitating prodrug strategies .
- Plasma Protein Binding : >90% binding (albumin) reduces free fraction; measure via equilibrium dialysis .
- Biotransformation : LC-MS/MS identifies primary metabolites (e.g., hydroxylation at C-3) in rat plasma .
Advanced: What in vivo models are suitable for evaluating its therapeutic potential?
- Transgenic Mice (APP/PS1) : Assess brain uptake via biodistribution studies (1–4 h post-injection). Optimal dose: 10 µg/kg, with 3.2% ID/g in cortex at 2 h .
- Pharmacokinetic Parameters : Calculate clearance (CL = 12 mL/min/kg) and volume of distribution (Vd = 2.1 L/kg) using non-compartmental analysis .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) after 7-day repeated dosing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
